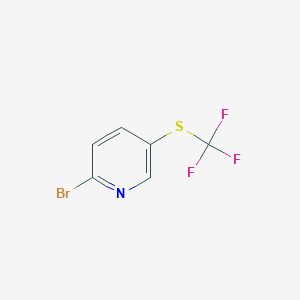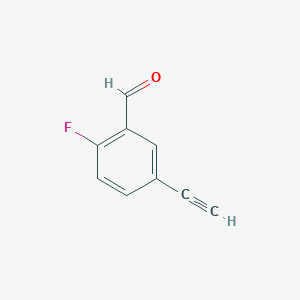
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Vue d'ensemble
Description
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is an organic compound with the molecular formula C14H14FNO7 and a molecular weight of 327.27 g/mol . It is a derivative of propanedioic acid and is characterized by the presence of a fluoro and nitro group on the benzoyl ring . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The fluoro and nitro groups are introduced through nitration and fluorination reactions, respectively .
Industrial Production Methods
Industrial production of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity . The reaction conditions are optimized to ensure efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form diethyl 2-(4-fluoro-2-aminobenzoyl)propanedioate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate involves its interaction with molecular targets such as enzymes and proteins . The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The fluoro group can enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-(4-chloro-2-nitrobenzoyl)propanedioate: Similar structure but with a chloro group instead of a fluoro group.
Diethyl 2-(4-bromo-2-nitrobenzoyl)propanedioate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is unique due to the presence of the fluoro group, which can enhance its reactivity and binding affinity in various chemical and biological applications . The combination of the fluoro and nitro groups provides distinct chemical properties that differentiate it from other similar compounds .
Propriétés
IUPAC Name |
diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-6-5-8(15)7-10(9)16(20)21/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIJHWWDSEJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
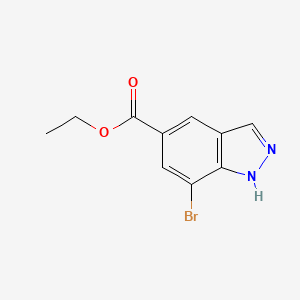
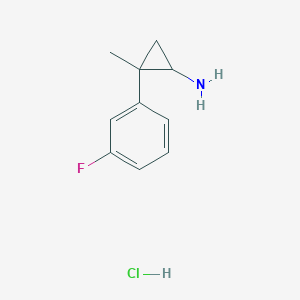
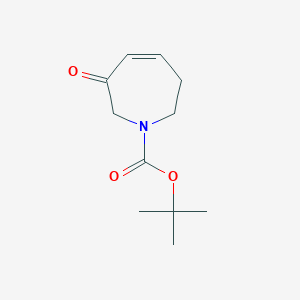


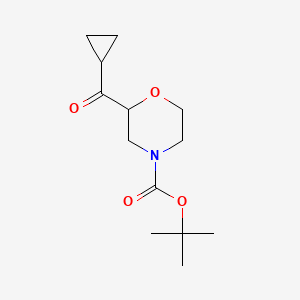

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)

